molecular formula C17H17N3O6S2 B3008119 (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 955631-41-1

(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3008119
CAS No.: 955631-41-1
M. Wt: 423.46
InChI Key: LZYKNFFTMKZDOB-ISLYRVAYSA-N
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Description

The compound (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with:

  • A methylsulfonyl group at position 6, enhancing electron-withdrawing properties and solubility.
  • An (E)-configured imino group at position 2, linked to a 5-methylisoxazole-3-carbonyl moiety, which may influence bioactivity through hydrogen bonding or steric effects.
  • An ethyl acetate ester at position 3, modulating lipophilicity and metabolic stability.

While direct synthesis data for this compound is absent in the provided evidence, analogous reactions (e.g., benzothiazole functionalization via ethyl bromocyanoacetate under reflux conditions in acetone) suggest plausible synthetic routes .

Properties

IUPAC Name

ethyl 2-[2-(5-methyl-1,2-oxazole-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-4-25-15(21)9-20-13-6-5-11(28(3,23)24)8-14(13)27-17(20)18-16(22)12-7-10(2)26-19-12/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYKNFFTMKZDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, with the CAS number 955631-41-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O6S2C_{17}H_{17}N_{3}O_{6}S_{2}, with a molecular weight of 423.5 g/mol. The structure features a benzo[d]thiazole core, which is known for various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₆S₂
Molecular Weight423.5 g/mol
CAS Number955631-41-1

Antimicrobial Activity

Recent studies have indicated that compounds containing isoxazole and thiazole moieties exhibit significant antimicrobial properties. The presence of the methylsulfonyl group in this compound may enhance its efficacy against various bacterial strains. For instance, derivatives of similar structures have shown activity against Gram-positive and Gram-negative bacteria, suggesting a potential for (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate to exhibit similar effects.

Antitumor Activity

Research into related compounds has demonstrated promising antitumor activity. The mechanism often involves the inhibition of specific kinases or pathways involved in cancer cell proliferation. For example, pyrazole derivatives have been noted for their ability to inhibit BRAF(V600E) and EGFR pathways, which are critical in certain cancers. Given the structural similarities, it is hypothesized that this compound may also interact with similar targets.

The proposed mechanism of action for (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in the biosynthesis of nucleic acids or proteins.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives can increase ROS levels, contributing to cytotoxicity in tumor cells.

Case Studies

  • Antibacterial Screening : A study screened various derivatives against common bacterial strains (e.g., E. coli, S. aureus). Compounds with structural similarities to (E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate demonstrated significant inhibition zones, indicating strong antibacterial activity.
  • Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that compounds with similar thiazole structures inhibited cell growth significantly more than controls. The IC50 values were determined to be in the micromolar range, supporting further investigation into this compound's potential as an anticancer agent.

Comparison with Similar Compounds

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Core Structure : Shares the benzo[d]thiazole backbone.
  • Key Differences: Position 2 substituent: Indole instead of 5-methylisoxazole-3-carbonyl imino. Position 3: Cyanoacetate instead of ethyl acetate.
  • Impact: The indole group may enhance π-π stacking interactions, while the cyanoacetate increases electrophilicity. Synthesized via a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate .

Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate

  • Core Structure : Benzo[d]thiazole with sulfamoyl at position 5.
  • Key Differences: Z-configuration at the imino group vs. E in the target compound. Phenylacetyl substituent vs. 5-methylisoxazole-3-carbonyl. Methyl ester vs. ethyl ester.
  • Sulfamoyl (electron-withdrawing) vs. methylsulfonyl may alter solubility and reactivity .

Ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

  • Core Structure : Benzo[d]thiazole with methoxy at position 6.
  • Key Differences: Methoxy (electron-donating) vs. methylsulfonyl (electron-withdrawing). Unsubstituted imino group lacking the isoxazole-carbonyl moiety.
  • Hydrobromide salt improves crystallinity and stability .

Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

  • Core Structure : Benzo[d]thiazole with sulfamoyl at position 6.
  • Key Differences :
    • Sulfamoyl (NH₂SO₂) vs. methylsulfonyl (CH₃SO₂).
    • Methyl ester vs. ethyl ester.
  • Impact: Sulfamoyl’s hydrogen-bonding capacity may enhance interactions with biological targets.

Tabulated Comparison of Key Features

Compound Name Position 6 Substituent Position 2 Substituent Ester Group Molecular Weight (approx.) Key Properties/Applications
(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CH₃SO₂ 5-methylisoxazole-3-carbonyl imino (E) Ethyl ~423 g/mol High reactivity, potential agrochemical/pharmaceutical use
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate None Indole Cyanoacetate ~365 g/mol π-π stacking, synthetic intermediate
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoylbenzo[d]thiazol-3(2H)-yl]acetate SO₂NH₂ Phenylacetyl (Z) Methyl ~405 g/mol Hydrogen-bonding, antimicrobial activity
Ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide OCH₃ Imino (unsubstituted) Ethyl ~347 g/mol Crystalline salt, stable intermediate
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate SO₂NH₂ Imino (unsubstituted) Methyl ~341 g/mol Bioactive scaffold, solubility enhancer

Research Findings and Implications

  • Stereochemistry : The E-configuration in the target compound may offer superior steric alignment for target binding compared to Z-isomers like .
  • Substituent Effects : Methylsulfonyl at position 6 provides stronger electron-withdrawing effects than sulfamoyl or methoxy, influencing reactivity in cross-coupling reactions.

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